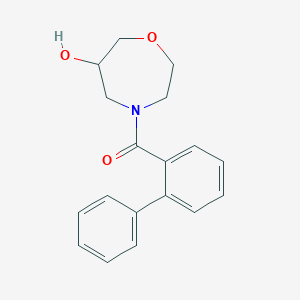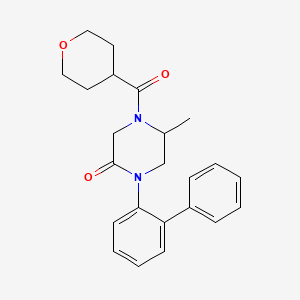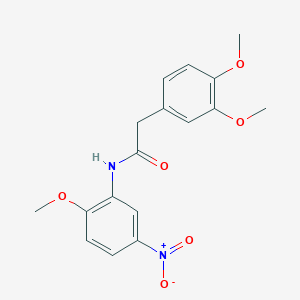
4-(biphenyl-2-ylcarbonyl)-1,4-oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research into complex organic molecules like "4-(biphenyl-2-ylcarbonyl)-1,4-oxazepan-6-ol" often focuses on understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties. Such molecules are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex organic compounds involving biphenyl structures typically employs multi-step reactions, including Suzuki coupling reactions and Baeyer-Villiger oxidations. For instance, the synthesis of biphenyl-containing conjugated copolymers through Suzuki cross-coupling polycondensation reactions demonstrates the approach to building complex molecules with biphenyl units (Deniz et al., 2013).
Molecular Structure Analysis
Molecular structure determination of such compounds can involve X-ray crystallography, NMR spectroscopy, and computational methods. For example, structural analysis by X-ray diffraction and DFT calculations has been employed to understand the conformation and electronic structure of related compounds (Xu et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds containing biphenyl and oxazepine units can vary widely, depending on the substituents and the specific structural context. Reactions may include electrophilic substitutions, nucleophilic additions, and cyclization reactions. The microwave-assisted synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines highlights the chemical reactivity of related structures (Mollo & Orelli, 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, can be influenced by the molecule's specific structural features, including the presence of biphenyl and oxazepine units. The crystalline structure and hydrogen bonding patterns provide insights into the physical properties of related compounds (Ünver & Tanak, 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with biological targets can be elucidated through experimental studies and computational modeling. For instance, the synthesis and study of biphenyl analogues of antituberculosis drugs highlight the impact of structural modifications on chemical properties and biological activity (Palmer et al., 2010).
Wirkmechanismus
The mechanism of action of biphenyl derivatives can vary depending on their specific structure and the biological system they interact with. For example, some biphenyl derivatives are used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-15-12-19(10-11-22-13-15)18(21)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMCPJUCFPINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC=CC=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)
![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)


![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)
![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)